REACTION_CXSMILES
|
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[N+:12]([CH3:15])([O-:14])=[O:13].[OH-].[Na+]>CO.O>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:15][N+:12]([O-:14])=[O:13])=[CH:5][C:4]=2[O:9]1 |f:2.3|
|
Name
|
|
Quantity
|
5.537 kg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
2.252 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.1 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set to -5° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution cooled to a temperature of +3.5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained between 10°-15° C
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
was reset to 1° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve most of the solid
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through canvas
|
Type
|
FILTRATION
|
Details
|
a 27R10SV Honeycomb filter
|
Type
|
CUSTOM
|
Details
|
was metered into a 21° C.
|
Type
|
ADDITION
|
Details
|
mixture of 7.4 L concentrated hydrochloric acid in 11.1 L
|
Type
|
CUSTOM
|
Details
|
The final reaction temperature
|
Type
|
CUSTOM
|
Details
|
was 26° C
|
Type
|
WASH
|
Details
|
washed until the
|
Type
|
WASH
|
Details
|
wash
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 92 L dichloromethane
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed once with 8 L dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over 1.32 kg magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through Whatman #1 paper
|
Type
|
FILTRATION
|
Details
|
Filtration through Whatman #1 paper
|
Type
|
CUSTOM
|
Details
|
followed by ambient temperature
|
Type
|
CUSTOM
|
Details
|
drying in vacuo with an air leak
|
Type
|
CUSTOM
|
Details
|
afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25%
|
Type
|
FILTRATION
|
Details
|
followed by similar cooling, filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
afforded 0.262 kg (4%) of a second crop
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=C[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[N+:12]([CH3:15])([O-:14])=[O:13].[OH-].[Na+]>CO.O>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:15][N+:12]([O-:14])=[O:13])=[CH:5][C:4]=2[O:9]1 |f:2.3|
|
Name
|
|
Quantity
|
5.537 kg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
2.252 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.1 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set to -5° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution cooled to a temperature of +3.5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained between 10°-15° C
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
was reset to 1° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve most of the solid
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through canvas
|
Type
|
FILTRATION
|
Details
|
a 27R10SV Honeycomb filter
|
Type
|
CUSTOM
|
Details
|
was metered into a 21° C.
|
Type
|
ADDITION
|
Details
|
mixture of 7.4 L concentrated hydrochloric acid in 11.1 L
|
Type
|
CUSTOM
|
Details
|
The final reaction temperature
|
Type
|
CUSTOM
|
Details
|
was 26° C
|
Type
|
WASH
|
Details
|
washed until the
|
Type
|
WASH
|
Details
|
wash
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 92 L dichloromethane
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed once with 8 L dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over 1.32 kg magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through Whatman #1 paper
|
Type
|
FILTRATION
|
Details
|
Filtration through Whatman #1 paper
|
Type
|
CUSTOM
|
Details
|
followed by ambient temperature
|
Type
|
CUSTOM
|
Details
|
drying in vacuo with an air leak
|
Type
|
CUSTOM
|
Details
|
afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25%
|
Type
|
FILTRATION
|
Details
|
followed by similar cooling, filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
afforded 0.262 kg (4%) of a second crop
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=C[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |